Phenol,2-(1-propenyloxy)-(9ci)

Description

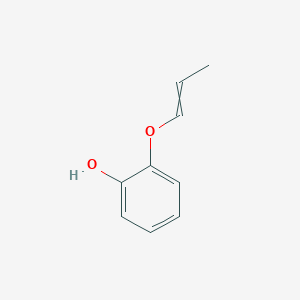

Phenol,2-(1-propenyloxy)-(9ci) (IUPAC name: 2-[(prop-1-en-1-yl)oxy]phenol) is a phenolic compound characterized by a propenyloxy (–O–CH₂–CH=CH₂) substituent at the ortho position of the phenol ring. The "9CI" designation refers to its classification under the ninth collective index of the Chemical Abstracts Service (CAS) nomenclature. While direct data on this compound is sparse in the provided evidence, its structural analogs and related phenolic derivatives are well-documented in agrochemical and industrial applications, particularly as intermediates or active ingredients in pesticides and fungicides .

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-prop-1-enoxyphenol |

InChI |

InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-7,10H,1H3 |

InChI Key |

UCWFUGYJWAIKJM-UHFFFAOYSA-N |

Canonical SMILES |

CC=COC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1-propenyloxy)- typically involves the reaction of phenol with an appropriate propenylating agent under controlled conditions. One common method is the etherification of phenol with 1-propenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2-(1-propenyloxy)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-propenyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenyloxy group to a hydroxyl group, yielding phenol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Phenol derivatives with hydroxyl groups.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2-(1-propenyloxy)- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of Phenol, 2-(1-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The propenyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The phenolic hydroxyl group can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Key Findings:

Structural Diversity: Phenol,2-(1-propenyloxy)-(9ci) shares a propenyloxy group with Phenol,2-methoxy-4-(1-propenyl)-, formate (9CI) (), which is used in fragrance or pesticide formulations. The addition of a formate group enhances volatility, making it suitable for sprayable formulations. Ethiofencarb () incorporates a methylcarbamate group, which is critical for its insecticidal activity via acetylcholinesterase inhibition.

Physical Properties: While the exact boiling point or solubility of Phenol,2-(1-propenyloxy)-(9ci) is unavailable, analogs like 2-Fluoro-3-nitrophenol () exhibit a predicted boiling point of 266.5±25.0°C and density of 1.511 g/cm³, suggesting moderate polarity and thermal stability for nitro-phenolic compounds.

Applications: Propenyl- and allyl-substituted phenols (e.g., Phenol,2-methoxy-4-(1-propenyl)-, formate (9CI)) are frequently used in agrochemicals due to their ability to disrupt pest nervous systems or act as growth regulators . Ethiofencarb and flutriafol () highlight the role of phenolic derivatives in targeted pest control, with modifications like carbamate or triazole groups enhancing specificity and efficacy.

Research Insights and Data Limitations

- Synthetic Routes: Analogous compounds such as Phenol,4-(5-ethoxy-2-pyrimidinyl)-(9CI) () are synthesized via nucleophilic aromatic substitution or etherification, suggesting similar pathways for Phenol,2-(1-propenyloxy)-(9ci).

- Toxicity and Safety: Ethiofencarb () has tolerances listed under U.S. EPA regulations, indicating rigorous safety profiling for phenolic pesticides. The propenyloxy group in the target compound may require similar evaluations for environmental persistence.

- Gaps in Data: Direct experimental data (e.g., spectroscopic or thermodynamic properties) for Phenol,2-(1-propenyloxy)-(9ci) is absent in the evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.